molecular formula C8H11NO3S B8680977 3-Methoxy-2-methylbenzenesulfonamide

3-Methoxy-2-methylbenzenesulfonamide

Cat. No.: B8680977
M. Wt: 201.25 g/mol
InChI Key: IUVXGCWMVUNRDO-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 3-position and a methyl group (-CH₃) at the 2-position, linked to a sulfonamide moiety (-SO₂NH₂). This compound has been studied extensively for its crystallographic properties. Single-crystal X-ray diffraction analysis reveals a distorted tetrahedral geometry around the sulfur atom, with mean C–C bond lengths of 0.004 Å and crystallographic reliability factors (R and wR) of 0.045 and 0.118, respectively . The sulfonamide oxygen atoms exhibit distinct orientations: one lies approximately coplanar with the benzene ring (C–C–S–O torsion angle = 160.81°), while the other deviates significantly (29.66°) . These structural features influence intermolecular interactions, such as O–H⋯O and C–H⋯O hydrogen bonding, which stabilize the crystal lattice .

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

3-methoxy-2-methylbenzenesulfonamide

InChI

InChI=1S/C8H11NO3S/c1-6-7(12-2)4-3-5-8(6)13(9,10)11/h3-5H,1-2H3,(H2,9,10,11)

InChI Key

IUVXGCWMVUNRDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)N)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamides

The following table summarizes key structural, physicochemical, and functional differences between 3-Methoxy-2-methylbenzenesulfonamide and analogous compounds:

Compound NameSubstituents/Functional GroupsKey Structural FeaturesApplications/ActivitiesReferences
This compound 3-OCH₃, 2-CH₃Distorted tetrahedral S atom; planar and non-planar sulfonamide oxygensCrystallography, hydrogen-bonding studies
4-Methoxy-N-(6-methylbenzothiazolylidene)benzenesulfonamide 4-OCH₃, benzothiazole ringExtended π-system; S1–N2–C7–S2 bridgePotential antimicrobial/antifungal agents
3-(2-Mercapto-4-oxoquinazolin-3-yl)benzenesulfonamide Quinazolinone ring, -SH groupHybrid scaffold (sulfonamide + quinazolinone)Carbonic anhydrase inhibition; anticancer research
Triflusulfuron methyl ester Triazine ring, sulfonylurea bridgePolar sulfonylurea linkageHerbicide (acetolactate synthase inhibition)
3-Butoxy-2-methyl-5-(phenylaminomethyl)benzenesulfonamide 3-O(CH₂)₃CH₃, 5-NHPhCH₂Bulky butoxy and phenylaminomethyl groupsNot explicitly stated; likely pharmaceutical intermediate

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

    Methoxy vs. Bulky Alkoxy Groups: The methoxy group in this compound enhances moderate lipophilicity, favoring membrane permeability in biological systems. Similarly, the quinazolinone moiety in 3-(2-Mercapto-4-oxoquinazolin-3-yl)benzenesulfonamide provides a planar heterocyclic system for enzyme active-site binding, as seen in carbonic anhydrase inhibitors .

Hydrogen Bonding and Crystal Packing

    This compound forms O–H⋯O and C–H⋯O hydrogen bonds, creating chains parallel to the crystallographic b-axis . In contrast, 3-Hydroxy-2-(4-methoxybenzene)acetone (a non-sulfonamide analog) exhibits stronger O–H⋯O interactions due to its hydroxyl group, resulting in a lower R factor (0.028) and higher crystallographic precision .

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